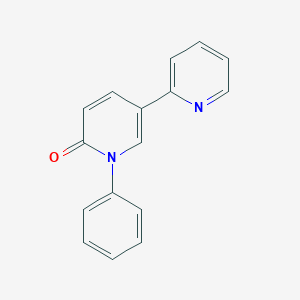
1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one
Cat. No. B049427
Key on ui cas rn:
381725-50-4
M. Wt: 248.28 g/mol
InChI Key: JHBMGQOABUXDND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07563811B2
Procedure details


While stirring 5-Pyridin-2-yl-2 (1H)-pyridone (185 g), PhB(OH)2 (261 g), Cu(OAc)2 (19.4 g), pyridine (173 ml) and DMF (1480 ml) at room temperature, air was blown at 2.0 L/minute therein, to initiate the reactions. Since 26% of the reactant remained unreacted 7 hours after the initiation of the reaction, flow of air was stopped to suspend the reactions. On the next day, air was blown into the solution to restart the reactions, and the reactant was consumed to 0.57% of the initial weight in 5.5 hours. The reaction solution was poured into ice-cooled 10% aqueous ammonia (7.5 L), to give MA045. The resulting precipitates were collected by filtration under reduced pressure, and washed with water (3 L). The resulting crystals were suspended into 10% aqueous ammonia (3.6 L) under stirring at room temperature for 1 hour. Then the crystals were collected by filtration under reduced pressure, and washed with water (2 L). The resulting crystals were air-dried overnight, to give 187 g (68%) of the title compound as brown crystals.





[Compound]
Name
reactant
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
Yield
68%
Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:8]=[CH:9][C:10](=[O:13])[NH:11][CH:12]=1.[C:14]1(B(O)O)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.N1C=CC=CC=1>CC([O-])=O.CC([O-])=O.[Cu+2].CN(C=O)C>[C:14]1([N:11]2[CH:12]=[C:7]([C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=3)[CH:8]=[CH:9][C:10]2=[O:13])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
185 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1)C=1C=CC(NC1)=O
|
|
Name
|
|
|
Quantity
|
261 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
|
Name
|
|
|
Quantity
|
173 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
19.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Cu+2]
|
|
Name
|
|
|
Quantity
|
1480 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
[Compound]
|
Name
|
reactant
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring at room temperature for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after the initiation of the reaction, flow of air
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reactant was consumed to 0.57% of the initial weight in 5.5 hours
|
|
Duration
|
5.5 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction solution was poured into ice-
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled 10% aqueous ammonia (7.5 L)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give MA045
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting precipitates
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were collected by filtration under reduced pressure
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (3 L)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Then the crystals were collected by filtration under reduced pressure
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (2 L)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting crystals were air-dried overnight
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)N1C(C=CC(=C1)C1=NC=CC=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 187 g | |
| YIELD: PERCENTYIELD | 68% | |
| YIELD: CALCULATEDPERCENTYIELD | 70.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
